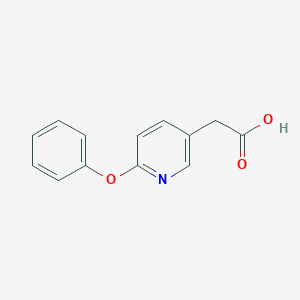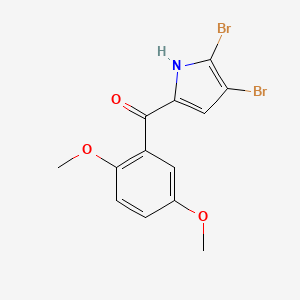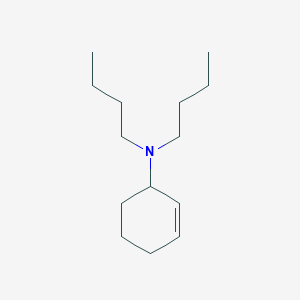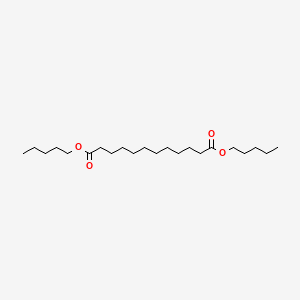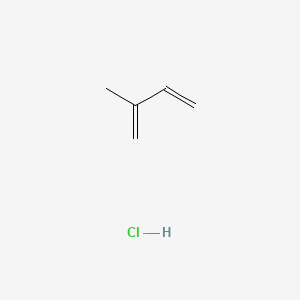
Isoprene monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoprene monohydrochloride is a chemical compound derived from isoprene, a volatile C5 hydrocarbon. Isoprene itself is a precursor for synthetic rubber and various natural products. This compound is used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Isoprene monohydrochloride can be synthesized through the chlorination of isoprene. The reaction typically involves the addition of hydrochloric acid to isoprene under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove impurities and unreacted starting materials.
化学反応の分析
Types of Reactions
Isoprene monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various alcohols, ketones, or carboxylic acids, while substitution reactions can produce a wide range of derivatives.
科学的研究の応用
Isoprene monohydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: It is used in the production of synthetic rubber and other industrial materials.
作用機序
The mechanism by which isoprene monohydrochloride exerts its effects involves its interaction with various molecular targets. It can act as a precursor in synthetic pathways, leading to the formation of more complex molecules. The specific pathways and targets depend on the context in which it is used, such as in chemical synthesis or biological systems.
類似化合物との比較
Isoprene monohydrochloride can be compared with other similar compounds, such as:
Isoprene: The parent compound, used widely in synthetic rubber production.
Isoprene dichloride: Another chlorinated derivative with different reactivity and applications.
Isoprene oxide: An oxidized form of isoprene with distinct chemical properties.
This compound is unique due to its specific reactivity and the types of reactions it can undergo, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
51815-03-3 |
|---|---|
分子式 |
C5H9Cl |
分子量 |
104.58 g/mol |
IUPAC名 |
2-methylbuta-1,3-diene;hydrochloride |
InChI |
InChI=1S/C5H8.ClH/c1-4-5(2)3;/h4H,1-2H2,3H3;1H |
InChIキー |
DCCQEPFMJMZBQH-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
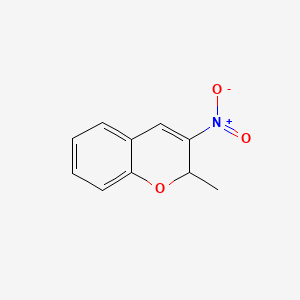
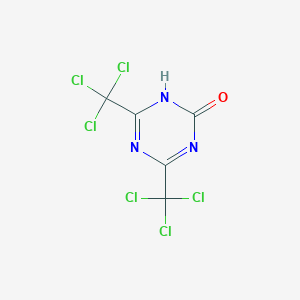

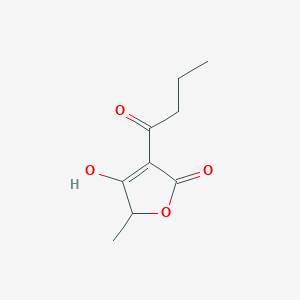
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
